molecular formula C8H5ClFN B1585685 3-Chloro-2-fluorophenylacetonitrile CAS No. 261762-98-5

3-Chloro-2-fluorophenylacetonitrile

Cat. No. B1585685
CAS RN: 261762-98-5
M. Wt: 169.58 g/mol
InChI Key: LJHVKGPLTKDUFW-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorophenylacetonitrile is a synthetic organic compound . It has a molecular weight of 169.59 and its IUPAC name is (3-chloro-2-fluorophenyl)acetonitrile . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-fluorophenylacetonitrile is 1S/C8H5ClFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloro-2-fluorophenylacetonitrile is a liquid at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Compounds

The synthesis of difluoromethoxy- and difluorothiomethoxyarenes from fluoroform highlights the utility of fluorinated reagents in creating compounds with significant potential in pharmaceuticals and agrochemicals. This process demonstrates the broader application of fluorinated nitriles in synthesizing complex molecules (Thomoson & Dolbier, 2013).

Fluoropolymers Production

The production of fluoropolymers in supercritical carbon dioxide presents an environmentally friendly alternative to traditional methods that rely on harmful solvents. This research indicates the potential of fluorinated nitriles in developing high-performance materials with applications in various industries (DeSimone, Guan, & Elsbernd, 1992).

Analytical and Sensor Technologies

A study on the synthesis of a ratiometric fluorescence probe for selective visual sensing of Zn2+ underscores the role of fluorinated compounds in developing sensitive detection systems for ions and molecules. This research can be extrapolated to suggest the usefulness of 3-Chloro-2-fluorophenylacetonitrile in creating sophisticated sensors (Ajayaghosh, Carol, & Sreejith, 2005).

Advanced Material Science

The assembly of complex molecules for material science applications, such as osmacyclopentapyrrole derivatives, showcases the intricate reactions possible with fluorinated nitriles. This suggests the potential for 3-Chloro-2-fluorophenylacetonitrile to contribute to the synthesis of novel materials with unique properties (Bolaño, Castarlenas, Esteruelas, & Oñate, 2006).

Green Chemistry Applications

Research on the solvent effects on poly(3-(2-aminoethyl thiophene) demonstrates the importance of solvent choice in polymer synthesis, potentially reducing the environmental impact of chemical processes. This aligns with the potential use of 3-Chloro-2-fluorophenylacetonitrile in green chemistry initiatives (Ates, Karazehir, Arican, & Eren, 2013).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301+H311+H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHVKGPLTKDUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378671
Record name 3-Chloro-2-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluorophenylacetonitrile

CAS RN

261762-98-5
Record name 3-Chloro-2-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-98-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-3-bromomethyl-2-fluoro-benzene (2.22 g, 10 mmol) in CH3CN (30 mL) was added trimethylsilyl cyanide (1.5 mL) and TBAF (1M in THF, 12 mmol, 12 mL). The resulting reaction mixture was heated at reflux temperature for 30 min. After cooling to room temperature, the volatiles were evaporated under reduced pressure. The residue was partitioned between EtOAc and water. The organic layer was then washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo. The crude product was purified by flash column chromatography to give the title compound (1.48 g, 88%). MS: 170.1 (M+H)+.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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